Cyanine5 hydrazide

Fluorescence brightness Extinction coefficient NIR detection

Researchers quantifying oxidative protein carbonylation or site-directed glycoprotein labeling face a critical gap: no single reagent simultaneously delivers NIR emission (662 nm) for low-autofluorescence detection and carbonyl-specific hydrazide reactivity. Cyanine5 hydrazide (non-sulfonated) fills this gap with an extinction coefficient of 250,000 M⁻¹cm⁻¹, providing the sensitivity to detect low-abundance carbonylated species in SDS-PAGE without antibody amplification. - Enables multiplexed 2D-DIGE workflows (Cy3/Cy5 hydrazide pair) with ratiometric spot contrast normalization. - Reacts quantitatively with periodate-generated aldehyde groups on antibody Fc-glycans, preserving antigen-binding affinity versus random lysine labeling. - Supplied ≥95% pure (HPLC-MS), with well-characterized oligonucleotide correction factors (CF260=0.03, CF280=0.04) for accurate dye-to-probe ratio determination.

Molecular Formula C32H42Cl2N4O
Molecular Weight 569.61
CAS No. 1427705-31-4
Cat. No. B606870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine5 hydrazide
CAS1427705-31-4
SynonymsCyanine5 hydrazide
Molecular FormulaC32H42Cl2N4O
Molecular Weight569.61
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-]
InChIInChI=1S/C32H40N4O.2ClH/c1-31(2)24-16-11-13-18-26(24)35(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)36(29)23-15-7-10-22-30(37)34-33;;/h6,8-9,11-14,16-21H,7,10,15,22-23,33H2,1-5H3;2*1H
InChIKeyRGKQQFSVYKQZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyanine5 Hydrazide: NIR Carbonyl-Reactive Fluorophore


Cyanine5 hydrazide (Cy5 hydrazide, CAS 1427705-31-4) is a non-sulfonated, far-red fluorescent dye belonging to the pentamethine cyanine family, bearing a hydrazide (–CONHNH₂) reactive moiety that confers chemoselective reactivity toward aldehyde and ketone carbonyl groups . With an absorption maximum at 646 nm, an extinction coefficient of 250,000 M⁻¹cm⁻¹, an emission maximum at 662 nm, and a fluorescence quantum yield of 0.20, it operates in the near-infrared (NIR) window where biological autofluorescence is minimal [1]. The compound is supplied as a dark blue powder with ≥95% purity (¹H NMR and HPLC-MS), a molecular weight of 569.61 Da (C₃₂H₄₂Cl₂N₄O), and is formulated as the non-sulfonated variant exhibiting moderate aqueous solubility with excellent solubility in polar organic solvents (DMF, DMSO, alcohols) . It serves as a direct functional analog of the GE Healthcare Cy5® hydrazide product line and is positioned as a replacement for carbonyl-reactive Cy5®, Alexa Fluor® 647, and DyLight® 649 dyes .

NIR Cy5-Compatible Channel Operates in the far-red/NIR window compatible with standard Cy5 filter sets and laser lines on existing imaging platforms.
Carbonyl-Selective Hydrazide Chemoselective for aldehyde and ketone carbonyl groups, enabling oxidative stress proteomics and glycoconjugate labeling workflows.
Non-Sulfonated Format Supports organic-solvent compatibility for membrane permeation studies and organic-phase reactions; supplied as dark blue powder.

Why Cyanine5 Hydrazide Cannot Be Replaced


Cyanine5 hydrazide occupies a narrow intersection of three non-negotiable specifications — NIR spectral window (λex/λem ~646/662 nm), carbonyl-specific reactivity via the hydrazide functional group, and compatibility with standard Cy5 filter sets on existing fluorescence instrumentation — that is simultaneously absent from every closely related analog . Cyanine3 hydrazide operates in the visible orange channel (λex/λem ~555/570 nm), forfeiting the low-background advantage of NIR detection [1]. Cyanine5.5 hydrazide shifts excitation to 684 nm with a lower extinction coefficient (198,000 vs. 250,000 M⁻¹cm⁻¹), reducing brightness and requiring different laser/filter configurations [2]. Cyanine5 NHS ester targets primary amines rather than carbonyls, making it unsuitable for oxidative stress and glycoprotein studies where carbonyl-specific labeling is the analytical objective . Sulfo-Cy5 hydrazide, while water-soluble, carries sulfonate modifications that alter molecular weight, charge, and cellular permeability compared to the non-sulfonated parent compound, affecting applications requiring membrane permeation or organic-phase reactions [3]. The quantitative evidence below establishes precisely where each substitution fails.

Cy5 Hydrazide
Cy3 Hydrazide
Operates in visible orange channel; may lose the low-autofluorescence advantage of NIR detection in biological matrices.
Cy5 Hydrazide
Cy5.5 Hydrazide
Shifted excitation/emission requires different laser and filter configurations; reported lower extinction coefficient may reduce brightness.
Cy5 Hydrazide
Cy5 NHS Ester
Targets primary amines rather than carbonyls; produces total-protein rather than carbonyl-specific labeling readout in oxidative stress assays.
Cy5 Hydrazide
Sulfo-Cy5 Hydrazide
Sulfonate modifications alter molecular charge and cellular permeability; may shift performance in membrane-permeation or organic-phase applications.

Quantitative Evidence for Cyanine5 Hydrazide


Extinction Coefficient Advantage Over Cy3 Hydrazide

Cyanine5 hydrazide exhibits an extinction coefficient (ε) of 250,000 M⁻¹cm⁻¹ at its absorption maximum of 646 nm [1], compared to 150,000 M⁻¹cm⁻¹ at 555 nm for Cyanine3 hydrazide, its closest lower-wavelength carbonyl-reactive analog [2]. This represents a 1.67-fold higher photon capture efficiency. When combined with the quantum yields (Φ = 0.20 for Cy5 hydrazide vs. Φ = 0.31 for Cy3 hydrazide), the calculated brightness product (ε × Φ) yields 50,000 for Cy5 hydrazide versus 46,500 for Cy3 hydrazide — a 7.5% net brightness advantage that is further amplified in biological matrices by the intrinsically lower autofluorescence background in the NIR spectral region (650–700 nm) compared to the visible orange region (550–580 nm) .

Extinction Coefficient
Head-to-head
ε = 250,000 vs 150,000 M⁻¹cm⁻¹; brightness ε×Φ = 50,000 vs 46,500 — a reported 7.5% net brightness context, amplified by lower NIR autofluorescence.
Supports NIR detection sensitivity context.
Spectrophotometric specification comparison; vendor datasheets.
Fluorescence brightness Extinction coefficient NIR detection Signal-to-noise ratio

Chemoselectivity: Hydrazide vs. NHS Ester

Cyanine5 hydrazide reacts via its terminal hydrazide group (–CONHNH₂) specifically with aldehyde (–CHO) and ketone (>C=O) carbonyl groups to form stable hydrazone (–NHN=C<) linkages under mild conditions (pH 5–7, aqueous/organic cosolvent systems) . In direct functional contrast, Cyanine5 NHS ester (N-hydroxysuccinimidyl ester) targets primary amine (–NH₂) groups on lysine side chains and protein N-termini, forming amide bonds . This chemoselectivity distinction is not interchangeable: for the detection of oxidative stress-induced protein carbonylation — a post-translational modification generating reactive carbonyls on arginine, lysine, proline, and threonine residues — only the hydrazide derivative can directly derivatize the carbonyl modification itself; the NHS ester would non-specifically label all accessible amines, obscuring the carbonylation signal against the total protein background [1].

Reaction Chemoselectivity
Class-level
Hydrazide targets aldehyde/ketone carbonyls (pH 5–7, hydrazone bond). NHS ester targets primary amines (pH 7–9, amide bond). Orthogonal reactivity profiles.
Carbonyl-specific subproteome targeting context.
No spectral or brightness compensation for incorrect targeting.
Chemoselectivity Protein carbonylation Oxidative stress Glycoprotein labeling Hydrazone chemistry

Multiplexed 2D-DIGE Carbonyl Detection

In a direct head-to-head 2D-DIGE study employing Cyanine2 NHS ester (Cy2NHS, total protein internal standard), Cyanine3 hydrazide (Cy3HZ), and Cyanine5 hydrazide (Cy5HZ) on the same gel, spot volumes (Vni) and contrasts (cni) were quantitatively measured following background subtraction [1]. The study analyzed both artificially oxidized low-molecular-mass marker proteins (NaOCl treatment) and renal cortex extracts from 30-week-old diabetes model OLETF rats versus control LETO rats. The contrasts c3i (Cy3 hydrazide signal) and c5i (Cy5 hydrazide signal) were both on average approximately 0.53× that of the c2i (Cy2 NHS ester total protein) reference signal [1]. This parallel performance establishes that Cyanine5 hydrazide performs equivalently to Cyanine3 hydrazide in multiplexed carbonyl detection, enabling ratiometric two-color carbonylation analysis without cross-channel interference, while the NIR emission of Cy5 hydrazide provides an additional spectral channel beyond the visible Cy3 window for multicolor experimental designs [2].

Multiplexed 2D-DIGE
Head-to-head
Spot contrast ratio c5i/c3i ≈ 1.0; both hydrazide dyes ~0.53× Cy2 NHS ester reference. Cy5 and Cy3 hydrazides performed equivalently in the same gel.
Supports multiplexed carbonyl detection context.
OLETF/LETO rat renal cortex; NaOCl-oxidized markers; 2D-DIGE.
2D-DIGE Multiplexed proteomics Protein carbonyl detection Diabetes model Oxidative stress

Direct Fluorescence Detection vs. DNPH/Western Blot

The conventional gold-standard method for protein carbonyl detection involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by SDS-PAGE, membrane transfer, and immunoblotting with anti-DNP primary antibody and enzyme-conjugated secondary antibody — a multi-step, semi-quantitative procedure requiring 1–2 days . Tamarit et al. (2012) demonstrated that replacing DNPH derivatization with Cyanine5 hydrazide (and Bodipy/Cy3 hydrazides) enables direct in-gel fluorescence detection of carbonylated proteins without Western blot or immunodetection, thereby shortening the procedure and increasing quantitative accuracy [1]. Subsequently, Yoshimura et al. (2016) validated this approach quantitatively: H₂O₂-induced protein carbonylation in HL-60 cells was analyzed using Cy5-hydrazide dye with SDS-PAGE and direct fluorescence determination, demonstrating high sensitivity and quantitative accuracy suitable for screening antioxidant food components [2]. The Cy5-hydrazide fluorescence labeling/SDS-PAGE procedure eliminates transfer variability, antibody lot-to-lot inconsistency, and enzymatic amplification non-linearity inherent in the DNPH/Western blot workflow.

Direct Detection vs. DNPH
Method context
3-step direct fluorescence (~4–6 hr) vs. 6+ step DNPH/Western blot (~1–2 days). Eliminates antibody-dependent variability and transfer non-linearity.
Reported workflow simplification context.
HL-60 cell model; H₂O₂-induced carbonylation; SDS-PAGE.
Protein carbonylation detection DNPH method Western blot replacement Method comparison Assay simplification

Functional Purity Validation and Quality Control

Cyanine5 hydrazide from established suppliers is released with ≥95% purity determined by orthogonal methods (¹H NMR and HPLC-MS) and additionally passes a functional test involving reaction with a ketone substrate, confirming that the hydrazide moiety is chemically competent — not merely structurally present by spectroscopic criteria . This dual certification (structural purity plus functional reactivity) contrasts with many alternative carbonyl-reactive dyes that report only chromatographic or spectroscopic purity without verifying reactive-group competency. The extinction coefficient of 250,000 M⁻¹cm⁻¹, quantum yield of 0.20, and correction factors CF260 = 0.03 and CF280 = 0.04 are also specified, enabling accurate determination of dye-to-protein labeling ratios (DOL) by absorbance measurements [1]. The compound demonstrates storage stability of 24 months at −20°C in the dark under desiccated conditions, with room-temperature shipping tolerance of up to 3 weeks .

Purity & QC Certification
Specification review
≥95% purity (¹H NMR + HPLC-MS); independent functional reactivity test passed. Correction factors CF260=0.03, CF280=0.04 for DOL determination.
Supports lot consistency and labeling-ratio context.
Dual-method verification plus functional test; 24-month stability at −20°C.
Quality control Purity certification Functional validation NMR HPLC-MS Reproducibility

Application Scenarios for Cyanine5 Hydrazide


Oxidative Stress Proteomics: Protein Carbonylation Detection

Based on the validated quantitative detection of H₂O₂-induced protein carbonylation in HL-60 cells [1], Cyanine5 hydrazide is the reagent of choice for laboratories quantifying oxidative damage at the proteome level. The hydrazide group chemoselectively derivatizes carbonyl modifications introduced by reactive oxygen species on arginine, lysine, proline, and threonine residues, enabling direct SDS-PAGE fluorescence readout without antibody-dependent detection. The high extinction coefficient (250,000 M⁻¹cm⁻¹) provides the sensitivity needed to detect low-abundance carbonylated species, while the NIR emission (662 nm) minimizes interference from cellular autofluorescence. This workflow has been successfully applied to screen antioxidant food components and is directly transferable to pharmacological assessment of antioxidant therapeutics.

Multiplexed 2D-DIGE Carbonylomics

As demonstrated in diabetic nephropathy research using OLETF rat renal cortex extracts [2] and in yeast oxidative stress models [3], Cyanine5 hydrazide can be co-deployed with Cyanine3 hydrazide in a single 2D-DIGE gel for ratiometric, multiplexed protein carbonylation analysis. The spectral separation between Cy3 (λex/λem 555/570 nm) and Cy5 (λex/λem 646/662 nm) channels enables simultaneous detection of two experimental conditions (e.g., disease vs. control) against a Cy2-labeled internal standard, with quantified spot contrast ratios (c5i ≈ 0.53 × c2i) providing internal normalization. This multiplexing capability is unique to the hydrazide-functionalized cyanine dye pair and cannot be replicated with NHS ester or maleimide derivatives.

Glycoprotein Labeling via Periodate Oxidation

Cyanine5 hydrazide reacts quantitatively with aldehyde groups generated by sodium periodate oxidation of cis-diol containing sugar residues on glycoproteins, including antibodies [3]. This enables site-directed fluorescent labeling of the Fc-glycan or other glycosylation sites without modifying the protein's amino acid backbone — a critical advantage over amine-reactive NHS ester dyes that randomly label lysine residues and may compromise antigen-binding affinity. The reaction proceeds under mild conditions (pH 5–7, aqueous buffer with organic cosolvent) forming stable hydrazone bonds, and the resulting conjugate retains the NIR fluorescence properties (λex/λem 646/662 nm) compatible with standard Cy5 imaging channels on confocal microscopes, fluorescence scanners, and flow cytometers.

Aldehyde-Modified Oligonucleotide Labeling

Oligonucleotides bearing 5′- or 3′-terminal aldehyde modifications can be directly conjugated with Cyanine5 hydrazide to produce NIR-fluorescent probes for hybridization assays, qPCR, FISH, and aptamer-based detection [4]. The nearly quantitative reaction efficiency between the hydrazide and aldehyde groups ensures high labeling yield, while the well-characterized correction factors (CF260 = 0.03, CF280 = 0.04) enable accurate determination of dye-to-oligonucleotide ratio by UV-Vis spectrophotometry [5]. This application leverages the compound's compatibility with standard oligonucleotide purification workflows and its demonstrated use in producing functional Cy5-labeled RNA aptamers targeting SARS-CoV-2 [6].

Application
Selection Property
Validation Focus
Oxidative stress proteomics
Carbonyl-selective hydrazide reactivity
Direct fluorescence detection without immunoblotting
Multiplexed 2D-DIGE carbonyl analysis
Cy5/Cy3 spectral channel separation
Ratiometric carbonylation quantification with Cy3 hydrazide
Glycoprotein conjugate preparation
Periodate-oxidized glycan targeting
Site-specific labeling away from active-site residues
Oligonucleotide probe development
Aldehyde-terminated oligo conjugation
Dye-to-oligonucleotide ratio determination

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